molecular formula C22H30N2O2 B13830151 1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone

1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone

Cat. No.: B13830151
M. Wt: 354.5 g/mol
InChI Key: ARQOGCYMPUOVHK-BADLGMOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aspidospermine can be synthesized through several methods. One notable approach involves the Fischer indole synthesis, which is widely used for constructing indole rings . Another method includes a cascade reaction strategy, where a Suzuki-Miyaura cross-coupling provides access to a 2-vinyl indole that undergoes a Diels-Alder cascade reaction with butyn-2-one to deliver a pyrroloindoline intermediate . This intermediate undergoes amidation, reduction, skeletal rearrangement, and intramolecular Michael addition to form aspidospermine .

Industrial Production Methods: Industrial production methods for aspidospermine are not extensively documented. the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling-up processes.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-[(1R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone

InChI

InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18?,20-,21-,22-/m1/s1

InChI Key

ARQOGCYMPUOVHK-BADLGMOZSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C

Canonical SMILES

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C

Origin of Product

United States

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